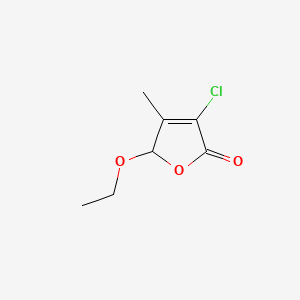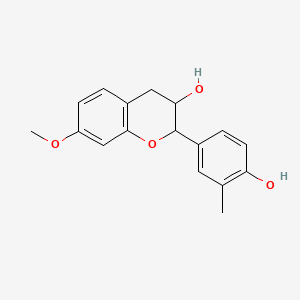
3-Chloro-4-methyl-5-ethoxy-2(5H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-methyl-5-ethoxy-2(5H)-furanone is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, features a furanone ring substituted with chlorine, methyl, and ethoxy groups, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-5-ethoxy-2(5H)-furanone typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-chloro-4-methylfuran-2(5H)-one and ethyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the ethoxy group.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-methyl-5-ethoxy-2(5H)-furanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may yield alcohols or other reduced forms of the compound.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-methyl-5-ethoxy-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-methyl-2(5H)-furanone: Lacks the ethoxy group, which may result in different chemical and biological properties.
4-Methyl-5-ethoxy-2(5H)-furanone: Lacks the chlorine atom, potentially altering its reactivity and applications.
3-Chloro-5-ethoxy-2(5H)-furanone: Lacks the methyl group, which may affect its overall properties.
Uniqueness
3-Chloro-4-methyl-5-ethoxy-2(5H)-furanone is unique due to the presence of chlorine, methyl, and ethoxy groups on the furanone ring. These substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Propiedades
| 112309-60-1 | |
Fórmula molecular |
C7H9ClO3 |
Peso molecular |
176.60 g/mol |
Nombre IUPAC |
4-chloro-2-ethoxy-3-methyl-2H-furan-5-one |
InChI |
InChI=1S/C7H9ClO3/c1-3-10-7-4(2)5(8)6(9)11-7/h7H,3H2,1-2H3 |
Clave InChI |
FVADGAULMBOOOS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1C(=C(C(=O)O1)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid](/img/no-structure.png)
![3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14299775.png)

![1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene](/img/structure/B14299814.png)

![1-Hexyne, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299841.png)

